

The Discovery and Historical Background of Affinine: A Technical Guide

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Compound of Interest

Compound Name: **Affinine**

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Abstract

Affinine is a monoterpenoid indole alkaloid belonging to the vobasine family, first reported in 1963. Isolated from the plant genus *Tabernaemontana*, its discovery was a part of broader chemotaxonomic studies on alkaloids. This technical guide provides an in-depth overview of the discovery, historical background, and key experimental data related to **affinine**. It includes a summary of its physicochemical properties, the methodologies for its isolation and characterization, and details of its evaluation as a cholinesterase inhibitor. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The study of alkaloids has been a cornerstone of natural product chemistry, yielding numerous compounds with significant pharmacological activities. Among these, the monoterpenoid indole alkaloids represent a large and structurally diverse class. **Affinine**, a member of this class, was first isolated in the mid-20th century. This guide will detail the historical context of its discovery and the scientific investigations into its properties.

Discovery and Historical Background

Affinine was first discovered in 1963 by Jerry A. Weisbach and his colleagues.^[1] The discovery was a result of their chemotaxonomic investigation into the alkaloidal constituents of *Peschiera affinis*, a plant species belonging to the Apocynaceae family.^[1] The genus *Peschiera* is now considered a synonym of *Tabernaemontana*. The work was part of a broader effort to understand the chemical relationships between plant species through their secondary metabolites.

The initial isolation and characterization of **affinine** were reported in the paper "Problems in chemotaxonomy I. Alkaloids of *Peschiera affinis*," published in the Journal of Pharmaceutical Sciences.^[1] This foundational study laid the groundwork for future research on **affinine** and other related alkaloids from the *Tabernaemontana* genus.

Physicochemical Properties

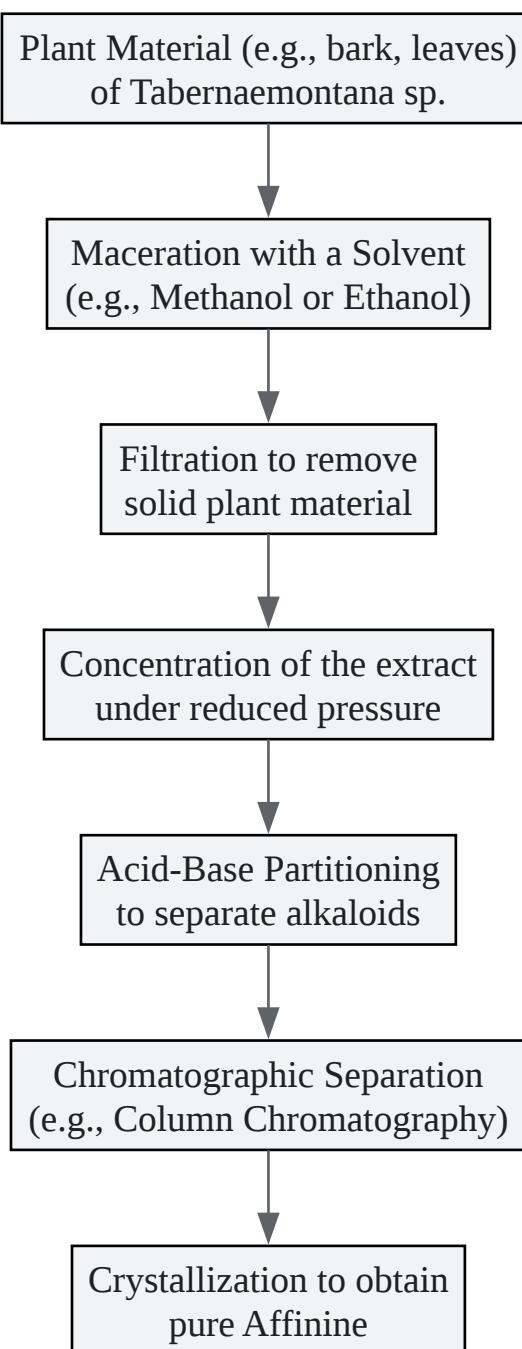
Affinine is characterized by a complex heterocyclic structure typical of monoterpenoid indole alkaloids. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2S,6R,14S,E)-5-ethylidene-14-(hydroxymethyl)-3,14-dimethyl-2,3,4,5,6,7-hexahydro-1H-2,6-methanoazecino[5,4-b]indol-8(9H)-one	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	[1]
Molar Mass	324.42 g/mol	[1]
Melting Point	265 °C (decomposes)	[1]
Class	Monoterpenoid Indole Alkaloid (Vobasine Family)	[1]

Experimental Protocols

Isolation of Affinine

The original isolation of **affinine** was performed from the plant *Peschiera affinis*. While the full, detailed protocol from the original 1963 publication by Weisbach et al. is not readily available in modern digital archives, the general procedure for isolating alkaloids from *Tabernaemontana* species involves several key steps. The following is a generalized workflow based on common practices for the isolation of indole alkaloids from this genus.



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Generalized workflow for the isolation of **affinine**.

Detailed Steps:

- Extraction: The dried and powdered plant material (e.g., stem bark, roots, or leaves) is macerated with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
- Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and then washed with a nonpolar solvent (e.g., hexane) to remove fats and other neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium hydroxide) to a pH of around 9-10. The deprotonated alkaloids are then extracted into an organic solvent such as dichloromethane or chloroform.
- Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Crystallization: Fractions containing **affinine** are combined, and the solvent is evaporated. The resulting solid is then purified by recrystallization from a suitable solvent or solvent mixture to yield pure crystalline **affinine**.

Structure Elucidation

The structure of **affinine** was originally determined using classical methods of the time, likely involving chemical degradation and spectroscopic techniques such as UV and IR spectroscopy. Modern structure elucidation relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

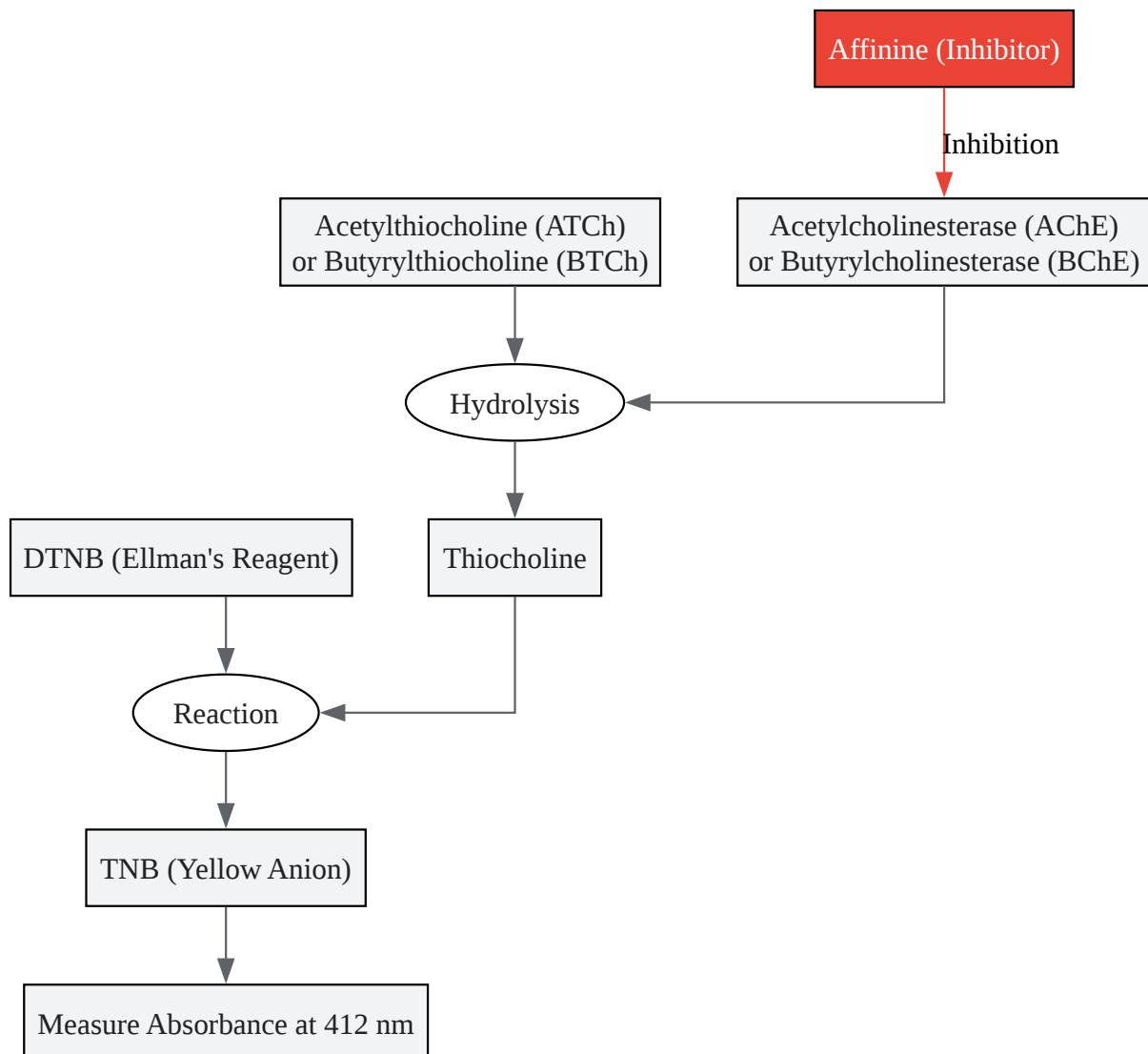
Spectroscopic Data for **Affinine**:

While a comprehensive public database of the NMR and MS data for **affinine** is not readily available, the key techniques used for its structural confirmation include:

- ^1H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.
- ^{13}C NMR: Shows the number and types of carbon atoms.
- 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms in the molecule.
- Mass Spectrometry (e.g., ESI-MS, HRMS): Determines the molecular weight and elemental composition of the molecule.

Cholinesterase Inhibition Assay

Limited pharmacological testing has suggested that **affinine** may act as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[1] The most common method to determine the inhibitory activity of a compound against these enzymes is the spectrophotometric method developed by Ellman.



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Principle of the Ellman's method for cholinesterase inhibition.

Detailed Protocol (Generalized):

- Reagent Preparation:
 - Phosphate buffer (0.1 M, pH 8.0).

- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
- Acetylthiocholine iodide (ATCl) or butyrylthiocholine iodide (BTCl) substrate solution in water.
- AChE (from electric eel) or BChE (from equine serum) solution in buffer.
- **Affinine** stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.
- Assay Procedure (in a 96-well plate):
 - To each well, add phosphate buffer, DTNB solution, and the enzyme solution.
 - Add a specific concentration of the **affinine** solution (or solvent for the control).
 - Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - Initiate the reaction by adding the substrate solution (ATCl or BTCl).
 - Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
- Data Analysis:
 - The rate of the reaction is determined from the slope of the absorbance versus time plot.
 - The percentage of inhibition for each concentration of **affinine** is calculated relative to the control (no inhibitor).
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data on Cholinesterase Inhibition:

Specific IC₅₀ values for **affinine** against acetylcholinesterase and butyrylcholinesterase are not widely reported in publicly accessible literature, indicating that its pharmacological evaluation

may have been limited.

Conclusion

Affinine is a monoterpenoid indole alkaloid with a well-defined chemical structure, first isolated in 1963 from *Peschiera affinis*. Its discovery was a notable contribution to the field of chemotaxonomy. While early reports suggested potential activity as a cholinesterase inhibitor, there is a lack of extensive pharmacological data in the public domain. This technical guide provides a consolidated overview of the historical background and key experimental methodologies related to **affinine**, serving as a foundational resource for further research into this and other related natural products. Further investigation is warranted to fully elucidate the pharmacological potential of **affinine** and its derivatives.

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References

- 1. Affinine - Wikipedia [en.wikipedia.org]
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